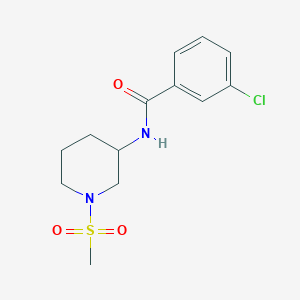![molecular formula C17H20ClN3O2 B7533208 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one](/img/structure/B7533208.png)
4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, RO-31-8425, and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one involves its ability to inhibit the activity of protein kinase C and cyclin-dependent kinases. This inhibition leads to a disruption of cellular processes that are dependent on these enzymes, ultimately resulting in cell death.
Biochemical and physiological effects:
Studies have shown that 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one exhibits potent anti-proliferative and pro-apoptotic effects in cancer cells. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models. These effects are thought to be mediated by the compound's inhibition of protein kinase C and cyclin-dependent kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one in lab experiments is its potent inhibitory activity against protein kinase C and cyclin-dependent kinases. This makes it an attractive compound for studying the role of these enzymes in cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research involving 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one. One area of interest is the development of more potent and selective inhibitors of protein kinase C and cyclin-dependent kinases based on the structure of this compound. Another potential direction is the investigation of the compound's effects on other cellular processes and signaling pathways. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.
Métodos De Síntesis
The synthesis of 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one involves the reaction of 4-chloro-2-methyl-5-nitropyridazine with 2-phenyloxirane in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase C and cyclin-dependent kinases. These enzymes are involved in various cellular processes, including cell proliferation and differentiation, making them attractive targets for drug development.
Propiedades
IUPAC Name |
4-chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-21-17(22)15(18)14(11-20-21)19-10-13-8-5-9-23-16(13)12-6-3-2-4-7-12/h2-4,6-7,11,13,16,19H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULQRJRUPINQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC2CCCOC2C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

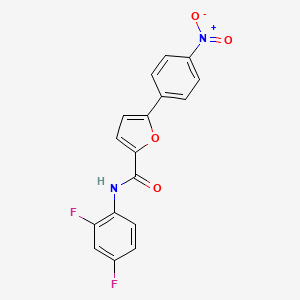
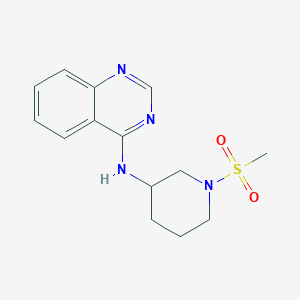
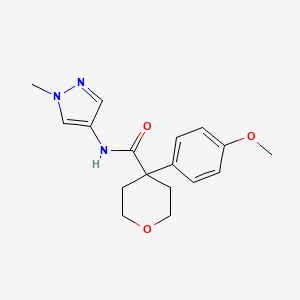

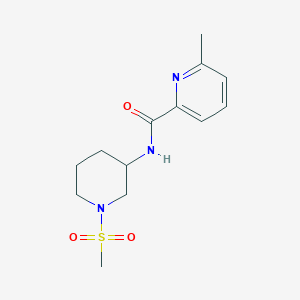
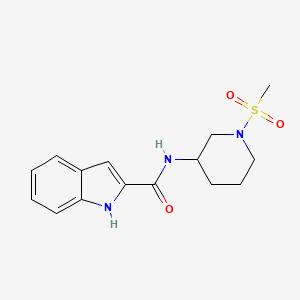
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
![N-(1-methylsulfonylpiperidin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7533171.png)
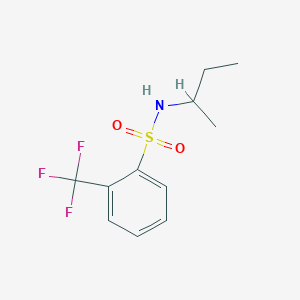
![N-[1-[(4-amino-4-oxobutyl)amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide](/img/structure/B7533197.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7533202.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7533206.png)
